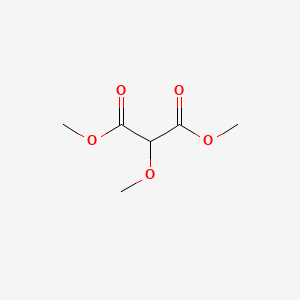

Dimethyl methoxymalonate

Vue d'ensemble

Description

Dimethyl methoxymalonate is an organic compound with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol . This compound is a transparent, colorless liquid with a density of 1.148 g/cm³ and a boiling point of 215.8°C . It is commonly used in organic synthesis due to its reactivity and versatility.

Méthodes De Préparation

Dimethyl methoxymalonate can be synthesized through various methods. One efficient synthetic route involves the reaction of this compound with dialkyl acetylenedicarboxylates in the presence of N-nucleophiles in water as a solvent . This reaction proceeds smoothly at room temperature, producing 2H-pyridinyl-2-butenedioate derivatives in excellent yields . Industrial production methods may involve similar multicomponent reactions, leveraging the compound’s reactivity with various nucleophiles and electrophiles.

Analyse Des Réactions Chimiques

Michael Addition Reactions

DMM acts as a nucleophile in Michael additions, attacking electron-deficient alkenes or alkynes. This reaction forms new carbon-carbon bonds, enabling the synthesis of complex organic frameworks.

Example Reaction with Dialkyl Acetylenedicarboxylates

In a one-pot aqueous synthesis (water as solvent), DMM reacts with dialkyl acetylenedicarboxylates in the presence of N-nucleophiles (e.g., pyridine derivatives) to yield 2H-pyridinyl-2-butenedioate derivatives .

| Reagents | Conditions | Products | Yield (%) |

|---|---|---|---|

| DMM + dimethyl acetylenedicarboxylate + pyridine | H₂O, RT, 12 hrs | 2H-pyridinyl-2-butenedioate | 75–85 |

Mechanism :

-

Nucleophilic attack by DMM’s enolate on the acetylenedicarboxylate.

-

Cyclization with the N-nucleophile to form the pyridine ring.

Hydrolysis and Decarboxylation

DMM undergoes hydrolysis under acidic or basic conditions, followed by thermal decarboxylation.

Hydrolysis :

Decarboxylation :

Heating methoxymalonic acid (or DMM directly) results in CO₂ loss, forming dimethyl malonate :

Key Conditions :

Alkylation via Enolate Intermediates

DMM forms resonance-stabilized enolates when treated with strong bases (e.g., NaH or NaOEt), enabling alkylation with electrophiles like alkyl halides .

General Steps :

-

Enolate Formation :

-

Sₙ2 Alkylation :

Applications :

Reactions with Phosphorus Reagents

DMM reacts with triphenylphosphine and activated alkynes (e.g., alkyl propiolates) to generate stable phosphorus ylides , which are valuable in Wittig-like reactions .

Example :

Applications :

Comparison with Related Malonates

DMM’s methoxy group enhances reactivity compared to simpler malonates.

| Compound | Structure | Reactivity Highlights |

|---|---|---|

| Dimethyl malonate | C₅H₈O₄ | Standard malonic ester synthesis |

| Diethyl malonate | C₇H₁₂O₄ | Slower hydrolysis due to ethoxy groups |

| DMM | C₆H₁₀O₅ | Faster decarboxylation; broader electrophile compatibility |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

Dimethyl methoxymalonate serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the construction of heterocycles and other intricate structures due to its ability to undergo various chemical reactions:

- Michael Addition Reactions : The compound acts as a nucleophile, allowing it to attack electron-deficient Michael acceptors to form new carbon-carbon bonds. This property is essential for synthesizing a wide range of chemical entities.

- Multicomponent Reactions : this compound can participate in one-pot multicomponent reactions, which streamline the synthesis process and enhance atom economy. For example, it can react with dialkyl acetylenedicarboxylates and N-nucleophiles to form complex products efficiently .

Industrial Uses

Production of Specialty Chemicals

In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its reactivity allows it to be a versatile reagent in various chemical syntheses. For instance, it can be employed in the fragrance industry as a precursor for synthesizing jasmonates, which are important components in perfumery .

Case Studies

Several case studies highlight the application of this compound in synthetic chemistry:

- Synthesis of Thiazolidinones : Researchers have successfully utilized this compound in the synthesis of thiazolidinone derivatives through reactions with thiourea derivatives .

- Complex Polycyclic Structures : The compound has been employed to create complex polycyclic structures via domino reactions involving Michael additions and rearrangements .

Mécanisme D'action

The mechanism by which dimethyl methoxymalonate exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can form various intermediates and products through substitution and addition reactions . These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, contributing to the synthesis of complex organic molecules . The specific molecular targets and pathways depend on the nature of the reactions and the reagents used.

Comparaison Avec Des Composés Similaires

Dimethyl methoxymalonate can be compared with other similar compounds, such as dimethyl malonate and diethyl malonate. These compounds share similar structural features and reactivity patterns but differ in their specific substituents and physical properties . For example:

Dimethyl malonate: This compound has two methoxy groups and is commonly used in malonic ester synthesis.

Diethyl malonate: Similar to dimethyl malonate but with ethoxy groups instead of methoxy groups, it is also used in organic synthesis.

This compound’s unique methoxy substituent provides distinct reactivity and properties, making it valuable in specific synthetic applications .

Activité Biologique

Dimethyl methoxymalonate (DMM), with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol, is an organic compound that has garnered interest in various fields, including organic synthesis and potential biological applications. This article explores the biological activity of DMM, synthesizing findings from diverse sources to provide a comprehensive overview.

DMM is characterized by its unique structure, which includes two methoxy groups attached to a malonate framework. This configuration enhances its reactivity, making it a versatile reagent in organic synthesis. It can be synthesized through several methods, including the reaction of dialkyl acetylenedicarboxylates with N-nucleophiles in aqueous conditions.

DMM's biological activity is likely linked to its reactivity with nucleophiles and electrophiles. The compound can participate in various chemical reactions such as substitution and addition reactions, which may lead to the formation of biologically active intermediates . For instance, DMM can act as a nucleophile in Michael addition reactions, attacking electron-deficient acceptors to form new carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Case Study 1: Synthesis of Pharmacologically Active Compounds

Research has shown that DMM can be utilized in the synthesis of stable phosphorus ylides when reacted with triphenylphosphine and alkyl propiolates or dialkyl acetylenedicarboxylates. These ylides have potential applications in medicinal chemistry due to their ability to participate in further transformations leading to biologically relevant structures .

Case Study 2: Potential Therapeutic Applications

A study highlighted that derivatives of DMM are being explored for their pharmacological properties. The reactivity of DMM allows for the creation of various derivatives that may exhibit unique biological activities, although specific therapeutic applications remain to be fully elucidated .

Comparative Analysis with Similar Compounds

DMM can be compared with other malonates such as dimethyl malonate and diethyl malonate. While these compounds share structural similarities, DMM's unique methoxy substituents enhance its reactivity, allowing for diverse synthetic pathways not available with simpler malonates. This distinct property makes DMM particularly valuable for advanced organic synthesis applications.

| Compound | Structure | Key Features |

|---|---|---|

| This compound | C₆H₁₀O₅ | Two methoxy groups; versatile in organic synthesis |

| Dimethyl Malonate | C₆H₁₀O₄ | Commonly used; less reactive than DMM |

| Diethyl Malonate | C₈H₁₄O₄ | Similar applications; ethoxy groups |

Propriétés

IUPAC Name |

dimethyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXJMBXYSGGCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198226 | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-30-4 | |

| Record name | 1,3-Dimethyl 2-methoxypropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methoxymalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methoxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimethyl methoxymalonate participate in multicomponent reactions, and what are the potential advantages of these reactions?

A1: this compound acts as a reactive three-carbon synthon in multicomponent reactions, specifically with dialkyl acetylenedicarboxylates and N-nucleophiles. [] This allows for the one-pot synthesis of complex molecules like 2H-pyridinyl-2-butenedioates in water. [] The advantage of multicomponent reactions lies in their efficiency and atom economy, often achieving complex product formation in a single step with minimal waste.

Q2: What unique reactivity does this compound exhibit with activated acetylenes like alkyl propiolates?

A2: In the presence of triphenylphosphine, this compound reacts with activated acetylenes, such as alkyl propiolates or dialkyl acetylenedicarboxylates, to form stable phosphorus ylides. [] This reaction proceeds through a unique mechanism where the activated acetylene adds to the phosphorus ylide generated in situ from triphenylphosphine and this compound. The resulting products are trialkyl 3-(1,1,1-triphenyl-λ5-phosphanylidene)-1-propene-1,1,2-tricarboxylates or tetraalkyl 3-(1,1,1-triphenyl-λ 5-phosphanylidene)-1-propene-1,1,2,3-tetracarboxylates, which are valuable intermediates in organic synthesis. []

Q3: Can this compound be utilized in electrochemical reactions, and if so, what are the applications?

A3: Yes, this compound serves as a versatile reagent in electrochemical reactions, particularly in the Hofer-Moest oxidative decarboxylation. [] This electrochemical method enables the synthesis of orthoesters, valuable building blocks in organic synthesis. [] The use of electrochemistry offers advantages like milder reaction conditions and improved selectivity compared to traditional chemical methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.